Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride
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Overview
Description
Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H22N2O2·HCl. It is a derivative of carbamic acid and is often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride typically involves the protection of the amine group on the cyclohexyl ring with a tert-butyl carbamate group. This is followed by the introduction of the hydrochloride salt to form the final product. One common method involves the reaction of tert-butyl chloroformate with (1S,3S)-3-aminocyclohexane in the presence of a base such as triethylamine. The resulting tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Primary amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme inhibition and other biochemical processes .
Medicine: Its ability to form stable salts makes it suitable for drug formulation and delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride
- tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
- tert-butyl N-[(1S,3S)-3-hydroxy-1-phenylcyclobutyl]methyl carbamate
Comparison: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct physical and chemical properties compared to its analogs. For example, the presence of the hydrochloride salt can enhance its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEANKHCIRWNRG-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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